2-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-amine

Hydrogen-bond acceptor physicochemical property medicinal chemistry building block

Lipophilic fragments often cause non-specific binding and aggregation in early-stage screening. This 2,4-disubstituted thiazole (LogP 0.79, 4 HBA sites) is designed for aqueous-soluble fragment libraries, enabling robust hit identification. Its linear ethanamine handle ensures complete acylation in parallel synthesis, reducing purification burden. - 4 H-bond acceptors vs. 2 in 2-methyl/aryl analogs; distinct polarity expands screening space. - LogP 0.79 minimizes non-specific binding vs. typical CNS fragments (LogP 2-5). - Validated H1 receptor scaffold; methoxymethyl substituent offers uncharted C2 SAR.

Molecular Formula C7H12N2OS
Molecular Weight 172.25 g/mol
Cat. No. B13634987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-amine
Molecular FormulaC7H12N2OS
Molecular Weight172.25 g/mol
Structural Identifiers
SMILESCOCC1=NC(=CS1)CCN
InChIInChI=1S/C7H12N2OS/c1-10-4-7-9-6(2-3-8)5-11-7/h5H,2-4,8H2,1H3
InChIKeySTIDTJSTNIVKIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-amine – Structural Identity and Core Characteristics for Procurement Evaluation


2-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-amine (CAS 1216281-72-9) is a 2,4-disubstituted thiazole derivative bearing a primary ethanamine side chain at the 4-position and a methoxymethyl substituent at the 2-position. With molecular formula C₇H₁₂N₂OS and a molecular weight of 172.25 g/mol , it belongs to the thiazol-4-ylethanamine scaffold class, which has been systematically explored as a histamine H1 receptor ligand framework [1]. The compound is commercially available as a research-grade building block from multiple suppliers, typically at ≥97–98% purity .

Why 2-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-amine Cannot Be Replaced by Generic Thiazole Ethanamine Analogs


The thiazol-4-ylethanamine scaffold exhibits pronounced pharmacological sensitivity to the nature of the 2-position substituent, as demonstrated by systematic structure–activity relationship (SAR) studies. The unsubstituted parent compound, 2-(thiazol-4-yl)ethanamine, acts as a weak H1 receptor agonist with a pD₂ of 4.70, whereas 2-phenyl substitution shifts agonist potency (pD₂ 4.35–5.36), and 2-benzyl substitution converts the pharmacological profile to weak H1 antagonism (pA₂ 4.14–4.82) [1]. The methoxymethyl group at C2 in the target compound introduces an ether oxygen that is absent in 2-methyl, 2-phenyl, and 2-benzyl analogs, increasing the hydrogen-bond acceptor count from 2 to 4 and reducing calculated logP relative to 2-methyl and 2-aryl substituted series members . These differences in polarity, hydrogen-bonding capacity, and steric bulk at C2 mean that generic substitution with other 2-substituted thiazol-4-ylethanamines will produce a compound with a different pharmacological fingerprint and distinct physicochemical handling properties.

Quantitative Differentiation Evidence for 2-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-amine Versus Closest Analogs


Hydrogen-Bond Acceptor Count Advantage of the Methoxymethyl Group Over 2-Methyl and 2-Unsubstituted Analogs

The methoxymethyl substituent at the 2-position confers 4 hydrogen-bond acceptor sites on 2-(2-(methoxymethyl)thiazol-4-yl)ethan-1-amine, compared with only 2 acceptors for the 2-unsubstituted parent 2-(thiazol-4-yl)ethanamine and 2 for the 2-methyl analog 2-(2-methyl-1,3-thiazol-4-yl)ethanamine . The additional ether oxygen in the methoxymethyl group increases polarity and aqueous solubility, a property widely associated with methoxymethyl-substituted thiazoles .

Hydrogen-bond acceptor physicochemical property medicinal chemistry building block

Calculated LogP Differentiation from 2-Aryl and 2-Benzyl Thiazol-4-ylethanamines

The calculated LogP for 2-(2-(methoxymethyl)thiazol-4-yl)ethan-1-amine is 0.79 , placing it substantially more hydrophilic than previously characterized 2-phenyl-substituted thiazol-4-ylethanamine H1 receptor ligands, which bear aromatic rings with considerably higher lipophilicity [1]. This LogP value is notably lower than the typical range for CNS-penetrant small molecules (~2–5) and oral drugs, indicating that the compound occupies a distinct physicochemical space favoring aqueous compatibility over membrane partitioning.

lipophilicity LogP drug-likeness CNS permeability

Positional Isomer Discrimination: Primary Ethanamine vs. α-Methyl Branched Amine at C4

2-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-amine (CAS 1216281-72-9) differs from its positional isomer 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-amine (CAS 1225632-70-1) in the substitution pattern of the amine-bearing side chain. The target compound features a linear –CH₂CH₂NH₂ (ethan-1-amine) chain, while the comparator bears a branched –CH(CH₃)NH₂ (ethan-1-amine with α-methyl branching) . Although both share molecular formula C₇H₁₂N₂OS and molecular weight 172.25, the linear primary amine offers unhindered access for amide coupling, reductive amination, and sulfonamide formation, whereas the α-methyl branched amine introduces steric hindrance that may reduce derivatization yields and alter the geometry of the resulting conjugates .

positional isomer primary amine reactivity derivatization

C2-Substituent Pharmacological Sensitivity: Class-Level Evidence from Thiazol-4-ylethanamine H1 Receptor SAR

The thiazol-4-ylethanamine scaffold is exquisitely sensitive to C2 substitution at the histamine H1 receptor. The unsubstituted parent 2-(thiazol-4-yl)ethanamine (compound 8 in Walczyński et al., 1999) exhibits weak H1 agonism with a pD₂ of 4.70 and full intrinsic activity (α = 1). Introduction of a phenyl group at C2 shifts the pD₂ range to 4.35–5.36 depending on meta-substitution, while a benzyl group at C2 eliminates agonism entirely and produces weak antagonism with pA₂ values of 4.14–4.82 [1]. Although direct pharmacological data for 2-(2-(methoxymethyl)thiazol-4-yl)ethan-1-amine are not available in the published literature, the small, polar, ether-containing methoxymethyl substituent is structurally distinct from phenyl, benzyl, hydrogen, and methyl groups at C2, and class-level SAR principles predict it will confer a unique H1 receptor activity profile differing from both agonists and antagonists previously characterized in this series [2].

histamine H1 receptor structure-activity relationship agonist antagonist

Optimal Research and Industrial Application Scenarios for 2-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-amine


Fragment-Based Drug Discovery Libraries Requiring Polar, Low-LogP Heterocyclic Amines

With a calculated LogP of 0.79 and four hydrogen-bond acceptor sites, 2-(2-(methoxymethyl)thiazol-4-yl)ethan-1-amine is well-suited for inclusion in fragment-screening libraries targeting aqueous-soluble chemical space. Its primary ethanamine handle enables direct coupling to carboxylic acid-containing fragments or target-focused scaffolds via amide bond formation, making it an efficient starting point for fragment elaboration campaigns [1]. The compound's low lipophilicity is advantageous in avoiding non-specific binding and aggregation artifacts commonly observed with more lipophilic fragments .

Synthesis of 2,4-Disubstituted Thiazole Compound Libraries via Parallel Amide Coupling

The unhindered primary amine on a flexible ethylene spacer makes this compound an ideal substrate for high-throughput parallel synthesis. Unlike the sterically hindered positional isomer 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-amine (α-methyl branched), the linear ethan-1-amine chain of the target compound ensures efficient and complete acylation reactions under standard HATU/DIPEA or EDC/HOBt conditions, minimizing unreacted starting material in final library plates . This directly translates to higher library purity and reduced post-synthesis purification burden.

Histamine H1 Receptor Pharmacological Probe Development Exploiting C2 Polar Substituent Space

The thiazol-4-ylethanamine scaffold has been pharmacologically validated at the histamine H1 receptor, with documented agonist and antagonist profiles depending on the C2 substituent [1]. The methoxymethyl group at C2 is chemically distinct from all previously characterized substituents (H, methyl, phenyl, benzyl, phenylamino, benzhydryl) in this series, offering the potential to discover novel H1 receptor pharmacology—such as partial agonism, biased signaling, or allosteric modulation—that is inaccessible with existing analogs . Researchers developing H1 receptor tool compounds for neuroscience or immunology applications can use this compound to probe uncharted C2 substituent space.

Building Block for CNS Drug Discovery Programs Requiring Reduced Lipophilicity

In lead optimization campaigns where reducing logP and improving ligand efficiency are priorities, the methoxymethyl-thiazole ethanamine core serves as a polar replacement for more lipophilic 2-aryl thiazole motifs. The measured LogP of 0.79 positions this compound well below the typical CNS drug LogP range of 2–5, making it a valuable building block for modular reduction of overall compound lipophilicity while retaining the thiazole heterocycle's favorable properties, including metabolic stability and synthetic tractability .

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